Methyl 4-amino-6-methyl-1-phenyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate
Description
Methyl 4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS: Not explicitly provided, but synonyms include ALBB-031037, STL508520, and ZINC616591598 ) is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core. This scaffold is notable for its fused bicyclic structure, combining pyrazole and pyridine rings. The molecule is substituted at positions 1 (phenyl), 4 (amino), 5 (methyl ester), and 6 (methyl group), conferring unique physicochemical and biological properties.
Key characterization data includes:
- Melting Point: 125–126 °C .
- ¹H-NMR (CDCl₃): δ 8.24 (d, J = 6.9 Hz, 2H, Ar-H), 8.04 (s, 1H, pyrazole H), 3.90 (s, 3H, -OCH₃), 2.80 (s, 3H, -CH₃) .
- Synthesis: Typically achieved via condensation of β-ketoesters with pyrazole-4-carbaldehydes under basic conditions (e.g., piperidine) .
The amino and ester groups at positions 4 and 5 make this compound a versatile intermediate for further derivatization, particularly in medicinal chemistry for targeting kinase inhibitors or antiviral agents .
Properties
IUPAC Name |
methyl 4-amino-6-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-9-12(15(20)21-2)13(16)11-8-17-19(14(11)18-9)10-6-4-3-5-7-10/h3-8H,1-2H3,(H2,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOHWPQUPRQEIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=NN(C2=N1)C3=CC=CC=C3)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS: 1269662-34-1) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, anti-inflammatory effects, and its potential as an inhibitor of various enzymes.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 296.33 g/mol. The compound features a pyrazolo-pyridine core structure which is significant in its biological activity.
Anticancer Properties
Research indicates that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit potent anticancer activities. For instance, studies have shown that similar compounds can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for developing cancer therapeutics as it disrupts the mitotic process in rapidly dividing cancer cells .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound 5 | 0.08–12.07 | Inhibits tubulin polymerization |
| Compound 6 | 73–84 | Antiproliferative activity against cancer cell lines |
| Methyl 4-amino-6-methyl... | TBD | Potential inhibitor of multiple kinases |
Anti-inflammatory Effects
This compound has also been studied for its anti-inflammatory properties. Research indicates that similar pyrazole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in the pathogenesis of various inflammatory diseases .
Case Study: Anti-inflammatory Activity
In vitro studies demonstrated that compounds with similar structures significantly reduced microglial activation and astrocyte proliferation in models of neuroinflammation, suggesting their potential utility in treating neurodegenerative diseases .
Enzyme Inhibition
This compound has been identified as a promising candidate for inhibiting several key enzymes:
- Cyclin-dependent Kinases (CDKs) : These enzymes are crucial for cell cycle regulation. Inhibition can lead to cell cycle arrest in cancer cells.
- Xanthine Oxidase : Inhibition may provide therapeutic benefits in conditions like gout and hyperuricemia.
- Pantothenate Synthetase : A recent study highlighted its potential as an inhibitor against this enzyme in Mycobacterium tuberculosis, showcasing its relevance in antimicrobial research .
Scientific Research Applications
Antitumor Activity
Research has indicated that pyrazolo[3,4-b]pyridine derivatives exhibit significant antitumor properties. Methyl 4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
The compound has demonstrated notable antimicrobial activity against a range of pathogens. Its derivatives have been tested for efficacy against bacteria and fungi, showing promising results that suggest potential use in treating infectious diseases . The mechanism of action appears to involve the disruption of microbial cell integrity.
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. Studies indicate that it may inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models . This suggests potential therapeutic applications in inflammatory diseases such as arthritis.
Neuroprotective Effects
Emerging research highlights the neuroprotective effects of pyrazolo[3,4-b]pyridine derivatives. These compounds may offer protection against neurodegenerative diseases by modulating neuroinflammatory pathways and promoting neuronal survival . Such properties make them candidates for further exploration in neuropharmacology.
Case Study 1: Antitumor Activity
A study conducted by Naito et al. (2002) explored the antitumor effects of pyrazolo[3,4-b]pyridine derivatives, including this compound. The results indicated a significant reduction in tumor growth in xenograft models, suggesting that this compound could be developed into a novel anticancer therapy.
Case Study 2: Antimicrobial Testing
Research by Akbas et al. (2005) evaluated the antimicrobial efficacy of various pyrazole derivatives against clinical strains of bacteria and fungi. This compound exhibited potent activity against several strains, highlighting its potential as a lead compound for antibiotic development.
Case Study 3: Anti-inflammatory Mechanisms
In a study investigating the anti-inflammatory properties of pyrazolo[3,4-b]pyridine derivatives, researchers found that this compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages . This positions it as a potential therapeutic agent for inflammatory disorders.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties and applications, the compound is compared below with structurally analogous pyrazolo[3,4-b]pyridine derivatives. Key differences in substituents, synthesis routes, and biological activity are highlighted.
Structural and Substituent Comparisons
Physicochemical Properties
Note: The amino group in the target compound improves aqueous solubility compared to halogenated analogs .
Preparation Methods
One-Step Conversion from Cyanopyridone Derivatives
A highly efficient one-step synthesis involves the conversion of 4-phenyl-5-ethoxycarbonyl-3-cyano-6-methyl-2(1H)-pyridone into ethyl 3-amino-6-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate using hydrazine as a reagent. This method is notable for its simplicity and high conversion rate. The reaction proceeds through nucleophilic attack by hydrazine, leading to ring closure and formation of the pyrazolo[3,4-b]pyridine core.
This approach is advantageous due to its operational straightforwardness and avoidance of multi-step purification processes.
Diazonium Salt Mediated Synthesis and Subsequent Cyclization
Another method involves the use of diazonium salts and pyridine derivatives. For example, a solution of a suitable pyridine derivative in acetonitrile is reacted with 2-cyanophenyldiazonium tosylate and pyridine under mild conditions (room temperature, 30 minutes). Post-reaction workup includes acidification and extraction, followed by chromatographic purification. This method is effective for preparing intermediates that can be further cyclized into the target pyrazolo[3,4-b]pyridine derivatives.
| Step | Conditions | Outcome |
|---|---|---|
| Reaction solvent | Acetonitrile | |
| Temperature | Room temperature | |
| Reaction time | 30 minutes | |
| Workup | Acidification to pH 3, extraction with CHCl3, drying, evaporation, chromatography | |
| Product | Ethyl 2-((2-cyanophenyl)diazenyl)-2-(3,5-dinitropyridin-2-yl)-3-oxobutanoate (intermediate) | |
| Yield | Not specified |
This intermediate can undergo further transformations to yield the target compound.
Multicomponent Reactions Involving Aromatic Aldehydes and Aminopyrazoles
A novel and efficient method reported involves a multicomponent reaction of aromatic aldehydes (such as isatins), N-methyl-1-(methylthio)-2-nitroethen-1-amine, and 3-aminopyrazole or methyl 3-hydroxy-1H-pyrazole-5-carboxylate under mild laboratory conditions. This method offers a wide substrate scope, high yields, and operational simplicity.
| Reactants | Conditions | Advantages |
|---|---|---|
| Aromatic aldehydes (e.g., isatins) | Normal laboratory conditions | Wide substrate range |
| N-methyl-1-(methylthio)-2-nitroethen-1-amine | High yields | |
| 3-aminopyrazole or methyl 3-hydroxy-1H-pyrazole-5-carboxylate | Simple operation |
This multicomponent approach enables the rapid assembly of the pyrazolo[3,4-b]pyridine framework with functional group diversity.
Hydrazine Hydrate Mediated Conversion of Pyrazolo[3,4-b]pyridine-5-carboxylate
The reaction of pyrazolo[3,4-b]pyridine-5-carboxylate derivatives with hydrazine hydrate under reflux conditions (typically 5 hours) produces 5-carbohydrazides, which are key intermediates for further heterocyclic synthesis.
| Reaction Details | Observations |
|---|---|
| Reagent | Excess hydrazine hydrate |
| Reaction time | 5 hours reflux in ethanol |
| Product | Pyrazolo[3,4-b]pyridine-5-carbohydrazide |
| Subsequent reactions | Reaction with phenyl isothiocyanate or allyl isothiocyanate to form thiourea derivatives with yields of 70-89% |
| Characterization | 1H and 13C NMR spectra confirm structures |
This method is valuable for generating functionalized derivatives for pharmaceutical applications.
Sodium Nitrite Mediated Diazotization and Esterification
A patented method focuses on the preparation of 1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid esters via diazotization of suitable intermediates with sodium nitrite in acidic media (dilute sulfuric or hydrochloric acid) at low temperatures (−5 to 0 °C). The molar ratio of starting compound to sodium nitrite is optimized between 1:1 to 1:2 for high yields (>90%).
| Parameter | Conditions |
|---|---|
| Reagents | Compound V and sodium nitrite |
| Molar ratio | 1.0 : 1.0 to 1.0 : 2.0 |
| Temperature | −5 °C to 0 °C |
| Acid medium | Dilute sulfuric acid or hydrochloric acid |
| Yield | Greater than 90% |
| Advantages | Mild reaction conditions, simple handling, high yield |
This method is distinctive for its gentle conditions and efficiency in preparing ester intermediates for further functionalization.
Summary Table of Preparation Methods
Detailed Research Findings and Notes
- The hydrazine-mediated one-step conversion (Method 1) is efficient but can lead to unexpected decarboxylation under certain conditions, which must be controlled to avoid side products.
- The diazonium salt methodology (Method 2) provides a versatile intermediate that can be adapted for various substituted pyrazolo[3,4-b]pyridines.
- Multicomponent reactions (Method 3) are gaining attention for their operational simplicity and ability to incorporate diverse functional groups, beneficial for medicinal chemistry applications.
- Hydrazine hydrate reactions (Method 4) yield carbohydrazides that serve as valuable intermediates for further heterocyclic synthesis, including thioureas and pyrazolones, expanding chemical diversity.
- Sodium nitrite diazotization (Method 5) is a patented, scalable approach with high yields and mild reaction conditions, suitable for industrial applications.
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
